molecular formula C15H21NO2 B7507587 Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone

Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone

Cat. No. B7507587
M. Wt: 247.33 g/mol
InChI Key: BBTXQFWCVKSTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone, also known as AM-1220, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. It is structurally similar to other synthetic cannabinoids such as JWH-018 and CP-47,497, which have been widely used in research and recreational drug use. AM-1220 is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being investigated.

Mechanism of Action

Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the CB1 receptor by Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone leads to the inhibition of adenylyl cyclase, which results in a decrease in cyclic AMP levels. This leads to a decrease in the release of neurotransmitters such as glutamate and GABA, which are involved in pain perception, inflammation, and seizures.
Biochemical and Physiological Effects:
Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects in animal models. It has also been shown to have effects on the cardiovascular system, the immune system, and the central nervous system. Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone has been shown to decrease heart rate and blood pressure in animal models, as well as to modulate the release of cytokines from immune cells. Additionally, Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone has been shown to have effects on learning and memory, as well as on anxiety and depression.

Advantages and Limitations for Lab Experiments

Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it useful for investigating the role of the endocannabinoid system in various physiological processes. Additionally, Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone is relatively easy to synthesize and can be produced in moderate to high yields. However, there are also limitations to the use of Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone in lab experiments. It is a synthetic compound, and its effects may not accurately reflect the effects of endogenous cannabinoids. Additionally, the use of synthetic cannabinoids such as Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone in lab experiments raises ethical concerns, as these compounds have been widely used for recreational drug use.

Future Directions

There are several future directions for research on Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone. One area of research is the investigation of the effects of Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone on the endocannabinoid system in various disease states. For example, Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone may be useful for investigating the role of the endocannabinoid system in pain and inflammation associated with conditions such as arthritis and multiple sclerosis. Another area of research is the development of new synthetic cannabinoids that have improved therapeutic potential and decreased side effects. Additionally, the effects of synthetic cannabinoids such as Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone on the developing brain and on long-term cognitive function are areas of concern that require further investigation.

Synthesis Methods

The synthesis of Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone involves the reaction of 4-(methoxymethyl)benzoyl chloride with azepane in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the pure compound. The synthesis of Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone is relatively straightforward, and the compound can be produced in moderate to high yields.

Scientific Research Applications

Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects in animal models. Additionally, Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone has been used to investigate the effects of synthetic cannabinoids on the cardiovascular system, the immune system, and the central nervous system.

properties

IUPAC Name

azepan-1-yl-[4-(methoxymethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-12-13-6-8-14(9-7-13)15(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTXQFWCVKSTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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